molecular formula C20H27NO5S B613106 D-Isoleucine benzyl ester p-toluenesulfonate CAS No. 80174-45-4

D-Isoleucine benzyl ester p-toluenesulfonate

Cat. No. B613106
CAS RN: 80174-45-4
M. Wt: 393.5
InChI Key: XAWVXTVKSVYPNE-MHDYBILJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“D-Isoleucine benzyl ester p-toluenesulfonate” is a chemical compound with the linear formula C20H27NO5S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “D-Isoleucine benzyl ester p-toluenesulfonate” is represented by the linear formula C20H27NO5S . The molecular weight of the compound is 393.506 .

Scientific Research Applications

Biochemistry

Benzyl ester derivatives of amino acids, like D-Isoleucine benzyl ester p-toluenesulfonate, are often used in the study of protein structures and functions . They can act as building blocks in the synthesis of peptides or proteins .

Pharmaceutical Research

These compounds can be used in the development of new drugs . They might serve as intermediates in the synthesis of more complex molecules with therapeutic properties .

Chemical Synthesis

Benzyl ester derivatives are used as intermediates in organic synthesis . They can participate in various reactions to form desired products .

Peptide Synthesis

D-Isoleucine benzyl ester p-toluenesulfonate could potentially be used in peptide synthesis . The benzyl ester group can act as a protecting group for the carboxylic acid function of the amino acid during peptide bond formation .

Molecular Biology

In molecular biology research, these compounds might be used in studies related to protein expression, folding, and function .

Analytical Chemistry

Benzyl ester derivatives of amino acids could potentially be used as standards or markers in analytical chemistry .

Pharmaceutical Research

These compounds can be used in the development of new drugs . They might serve as intermediates in the synthesis of more complex molecules with therapeutic properties.

Peptide Synthesis

D-Isoleucine benzyl ester p-toluenesulfonate could potentially be used in peptide synthesis . The benzyl ester group can act as a protecting group for the carboxylic acid function of the amino acid during peptide bond formation .

properties

IUPAC Name

benzyl (2R,3R)-2-amino-3-methylpentanoate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.C7H8O3S/c1-3-10(2)12(14)13(15)16-9-11-7-5-4-6-8-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,10,12H,3,9,14H2,1-2H3;2-5H,1H3,(H,8,9,10)/t10-,12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWVXTVKSVYPNE-MHDYBILJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Isoleucine benzyl ester p-toluenesulfonate

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